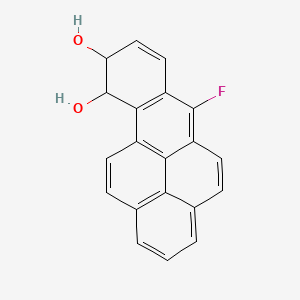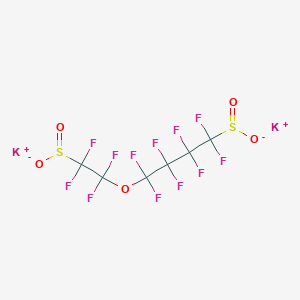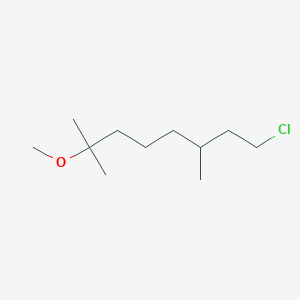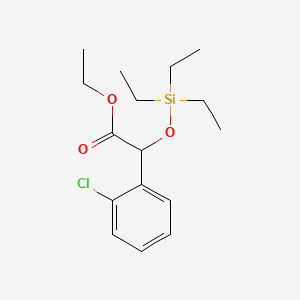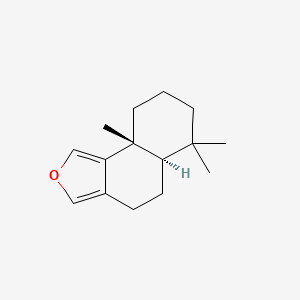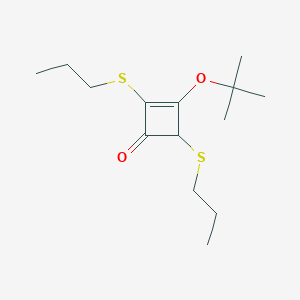
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one is a chemical compound with a unique structure that includes a cyclobutene ring substituted with tert-butoxy and propylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be formed through a involving suitable dienes and dienophiles under controlled conditions.
Introduction of Propylsulfanyl Groups: The propylsulfanyl groups can be introduced through nucleophilic substitution reactions using propylthiol and appropriate leaving groups.
Addition of the tert-Butoxy Group: The tert-butoxy group can be added via an etherification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
3-tert-Butoxy-2,4-bis(methylsulfanyl)cyclobut-2-en-1-one: Similar structure but with methylsulfanyl groups instead of propylsulfanyl.
3-tert-Butoxy-2,4-bis(ethylsulfanyl)cyclobut-2-en-1-one: Similar structure but with ethylsulfanyl groups instead of propylsulfanyl.
Uniqueness
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one is unique due to the presence of propylsulfanyl groups, which may impart different chemical and biological properties compared to its methyl and ethyl analogs. The larger propyl groups can affect the compound’s solubility, reactivity, and interaction with biological targets.
Propiedades
| 79894-57-8 | |
Fórmula molecular |
C14H24O2S2 |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one |
InChI |
InChI=1S/C14H24O2S2/c1-6-8-17-12-10(15)13(18-9-7-2)11(12)16-14(3,4)5/h12H,6-9H2,1-5H3 |
Clave InChI |
QADBSILEXOPZJY-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1C(=C(C1=O)SCCC)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
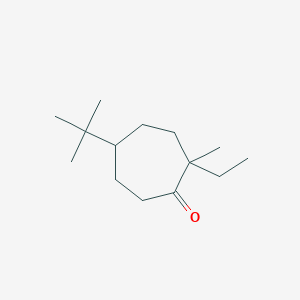



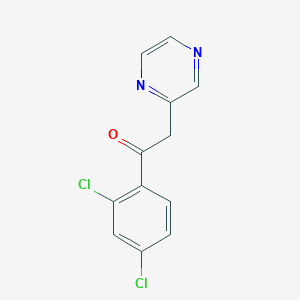
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
